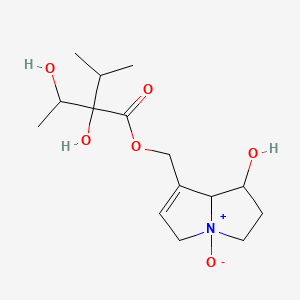
Echinatina, N-óxido
Descripción general
Descripción
Echinatine, N-oxide is a pyrrolizidine alkaloid found in various plant species, including those in the Boraginaceae family such as Rindera graeca . Pyrrolizidine alkaloids are secondary metabolites produced by plants as a defense mechanism against herbivores . Echinatine, N-oxide is known for its toxic properties and has been studied for its potential effects on human health and its role in plant defense mechanisms .
Aplicaciones Científicas De Investigación
Echinatine, N-oxide has several scientific research applications, including:
Mecanismo De Acción
Mode of Action
It is known to exhibit strong antioxidant activity . Antioxidants work by neutralizing harmful free radicals in the body, which can prevent or delay some types of cell damage.
Biochemical Pathways
Echinatine, N-oxide is involved in the body’s antioxidant pathways . By neutralizing free radicals, antioxidants help to maintain the balance of these pathways and prevent oxidative stress, which is a key factor in the development of various diseases.
Result of Action
The molecular and cellular effects of Echinatine, N-oxide’s action are largely related to its antioxidant activity. By neutralizing free radicals, it can help to prevent cellular damage and maintain the health of cells .
Análisis Bioquímico
Biochemical Properties
Echinatine, N-oxide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, Echinatine, N-oxide has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . The compound’s ability to modulate these enzymes highlights its potential in influencing metabolic pathways and cellular homeostasis.
Cellular Effects
Echinatine, N-oxide exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, Echinatine, N-oxide can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . This inhibition leads to a reduction in the expression of pro-inflammatory cytokines, thereby mitigating inflammation. Furthermore, Echinatine, N-oxide affects gene expression by modulating the activity of transcription factors such as activator protein 1 (AP-1) and nuclear factor erythroid 2-related factor 2 (Nrf2), which are involved in cellular defense mechanisms . These effects collectively contribute to the compound’s ability to protect cells from oxidative damage and inflammation.
Molecular Mechanism
The molecular mechanism of Echinatine, N-oxide involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, Echinatine, N-oxide binds to the active sites of certain enzymes, thereby inhibiting their activity. For example, it inhibits the activity of cytochrome P450 enzymes by binding to their heme groups, preventing the metabolism of specific substrates . Additionally, Echinatine, N-oxide can activate antioxidant response elements (ARE) by promoting the nuclear translocation of Nrf2, leading to the upregulation of antioxidant genes . This activation enhances the cellular defense against oxidative stress and contributes to the compound’s protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Echinatine, N-oxide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Echinatine, N-oxide is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have revealed that prolonged exposure to Echinatine, N-oxide can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress . These findings suggest that Echinatine, N-oxide may have potential as a long-term therapeutic agent for managing oxidative stress-related conditions.
Dosage Effects in Animal Models
The effects of Echinatine, N-oxide vary with different dosages in animal models. At low to moderate doses, Echinatine, N-oxide has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation without causing significant toxicity . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of Echinatine, N-oxide and its metabolites in the liver and kidneys, leading to cellular damage. Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of Echinatine, N-oxide.
Metabolic Pathways
Echinatine, N-oxide is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular macromolecules . Additionally, Echinatine, N-oxide can modulate the activity of enzymes involved in the glutathione pathway, enhancing the cellular antioxidant capacity . These interactions highlight the compound’s role in maintaining cellular redox balance and protecting against oxidative damage.
Transport and Distribution
The transport and distribution of Echinatine, N-oxide within cells and tissues involve various transporters and binding proteins. The compound is known to be transported across cell membranes by organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, Echinatine, N-oxide can bind to intracellular proteins, facilitating its distribution to different cellular compartments . This distribution is crucial for the compound’s biological activity, as it ensures that Echinatine, N-oxide reaches its target sites within the cells.
Subcellular Localization
Echinatine, N-oxide exhibits specific subcellular localization, which influences its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its antioxidant effects . Additionally, Echinatine, N-oxide can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors . The subcellular localization of Echinatine, N-oxide is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Echinatine, N-oxide typically involves the extraction of pyrrolizidine alkaloids from plant materials. The extraction process often includes the use of sulfuric acid in an ultrasonic bath to isolate the alkaloids . The extracted compounds are then purified using chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Industrial Production Methods
the extraction and purification methods used in research settings can be scaled up for industrial purposes if needed .
Análisis De Reacciones Químicas
Types of Reactions
Echinatine, N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Echinatine to Echinatine, N-oxide involves the oxidation of the nitrogen atom.
Reduction: Reduction of Echinatine, N-oxide can revert it back to Echinatine.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of Echinatine and its N-oxide, which can have different biological activities and toxicities .
Comparación Con Compuestos Similares
Similar Compounds
Indicine, N-oxide: Another pyrrolizidine alkaloid with similar toxic properties.
Rinderine, N-oxide: Found in the same plant species as Echinatine, N-oxide and has similar biological activities.
Lycopsamine, N-oxide: Another related compound with similar chemical structure and properties.
Uniqueness
Echinatine, N-oxide is unique due to its specific occurrence in certain plant species and its distinct chemical structure, which influences its biological activity and toxicity . Its ability to form DNA adducts and inhibit enzymes makes it a compound of interest in toxicological studies .
Propiedades
Número CAS |
20267-93-0 |
|---|---|
Fórmula molecular |
C15H25NO6 |
Peso molecular |
315.36 g/mol |
Nombre IUPAC |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13+,15-,16?/m0/s1 |
Clave InChI |
DNAWGBOKUFFVMB-ZBEABRROSA-N |
SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
SMILES isomérico |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)O |
SMILES canónico |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
| 20267-93-0 | |
Sinónimos |
indicine-N-oxide NSC 132319 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Echinatine N-oxide and where is it found?
A1: Echinatine N-oxide is a pyrrolizidine alkaloid (PA) found in plants belonging to the Boraginaceae family [, ]. Specifically, it has been identified in Rindera graeca, a Greek endemic plant []. PAs are known for their hepatotoxic effects, meaning they can damage the liver.
Q2: What other PAs are found alongside Echinatine N-oxide in Rindera graeca?
A2: In addition to Echinatine N-oxide, Rindera graeca also contains echinatine and rinderine N-oxide []. The presence of these PAs raises concerns about the potential toxicity of this plant.
Q3: Beyond its identification in Rindera graeca, is there other scientific information available about Echinatine N-oxide?
A3: While the provided research articles confirm the presence of Echinatine N-oxide in Rindera graeca [], they primarily focus on the overall phytochemical profile of the plant. Specific details about the compound's interactions, structural characterization, stability, or other properties are not discussed in these papers. Further research is needed to fully understand the characteristics and potential risks associated with Echinatine N-oxide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


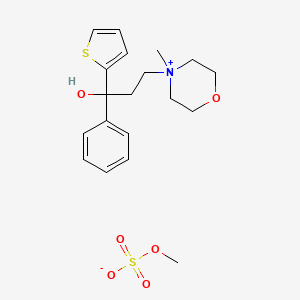
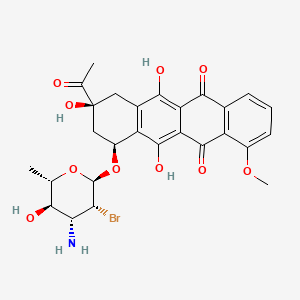
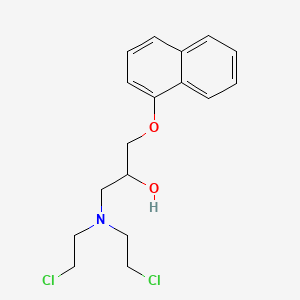
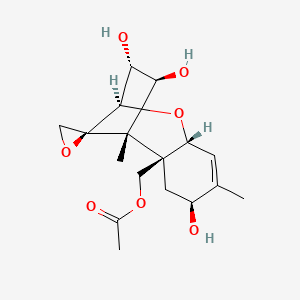
![(5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B1223110.png)

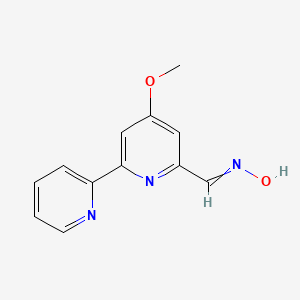
![(1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1223113.png)
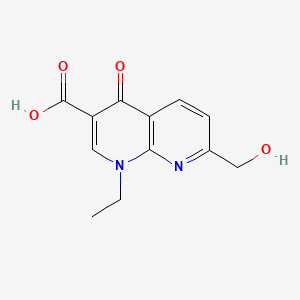
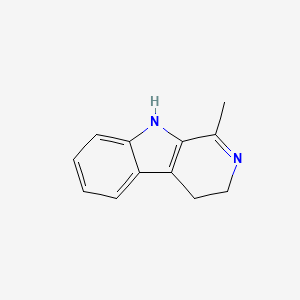
![2-bromo-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B1223117.png)
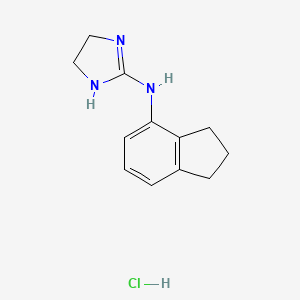
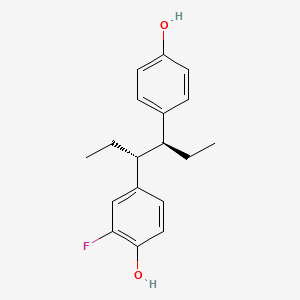
![2-Pyrazinecarboxamide, 3,5-diamino-N-[2-[[2-[[[3-bromo-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]amino]ethyl]methylamino]ethyl]-6-chloro-](/img/structure/B1223123.png)
